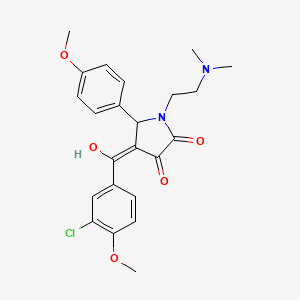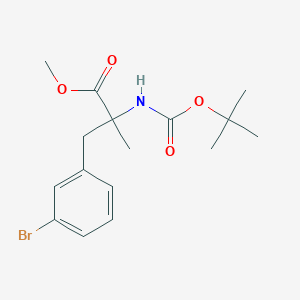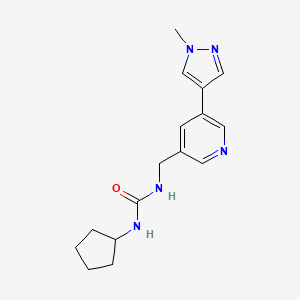![molecular formula C23H27N3O4S2 B2555328 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361167-23-9](/img/structure/B2555328.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of polar functional groups could make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Implications
Novel Synthesis and Pharmaceutical Impurities The novel synthesis of omeprazole and related pharmaceutical impurities of proton pump inhibitors have been extensively explored. Omeprazole, chemically related to the sulfonamide group, inhibits gastric ATPase enzyme by oxidizing its sulfhydryl groups. The novel synthesis methods offer insights into the development and characterization of pharmaceutical impurities, which can be crucial for creating standards for anti-ulcer drugs (Saini et al., 2019).
Sulfonamides in Clinical Use Sulfonamide compounds have been a cornerstone in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The structural motif of sulfonamides remains significant, with ongoing research and patents focusing on novel drugs incorporating this group, which have shown significant antitumor activity and are being used in Alzheimer’s disease drugs (Carta et al., 2012).
Biological and Antioxidant Applications
Antioxidant Capacity and Reaction Pathways The ABTS radical cation-based assays, including sulfonic acid derivatives, are prominent in determining antioxidant capacity. The review delves into the reaction pathways, emphasizing the specific reactions like coupling that might affect comparisons between antioxidants, highlighting the need for further research to understand the specificity and relevance of oxidation products (Ilyasov et al., 2020).
Anticancer and Medical Imaging
Novel Phenothiazine Derivatives and Anticancer Activities Phenothiazine derivatives are being studied for their extensive biological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. The synthesis of these compounds and their potential as a source of new compounds with desirable biological activities are highlighted (Pluta et al., 2011).
Amyloid Imaging in Alzheimer's Disease Amyloid imaging using radioligands like [18F]-FDDNP and 11C-PIB has made significant progress in measuring amyloid in the brain of Alzheimer's disease patients. This technique allows for early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. The stability of PIB retention and its correlation with cerebral glucose metabolism and cognition have been observed, paving the way for a deeper understanding of Alzheimer's pathophysiology and potential diagnostic tools (Nordberg, 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(12-18)31-23(24-20)25-22(27)17-5-8-19(9-6-17)32(28,29)26-13-15(2)11-16(3)14-26/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDHXXMQHHYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)
![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)



